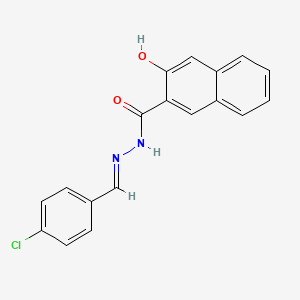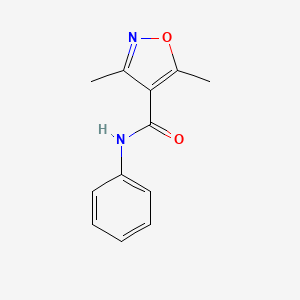
3,5-dimethyl-N-phenyl-4-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related isoxazole derivatives often involves the use of starting materials such as dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate and subsequent reactions to introduce various functional groups. For instance, a collection of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides was prepared, showcasing the versatility of isoxazole derivatives in chemical synthesis (Yu et al., 2009).
Molecular Structure Analysis
The molecular structure of isoxazole derivatives has been extensively analyzed through methods such as X-ray crystallography. For example, the structure of 2,6-dimethyl-N-(5-methyl-3-isoxazolyl)benzamide was determined, highlighting the planarity of its constituent groups and the presence of intramolecular hydrogen bonding which contributes to the stability of the molecule (Rodier et al., 1993).
Chemical Reactions and Properties
Isoxazole derivatives undergo a variety of chemical reactions, including cycloadditions and nucleophilic substitutions, which are pivotal for the synthesis of herbicidal and insecticidal agents. For instance, 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides exhibit significant herbicidal activity, demonstrating the functional diversity of these compounds (Hamper et al., 1995).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Isoxazole derivatives have been synthesized and characterized for their unique chemical properties. For example, the polarographic behavior of arylazo pyrazoles, a related compound class, has been studied, revealing distinct electrochemical reduction characteristics in different pH conditions, suggesting a mechanism based on the number of protons and electrons involved in the reduction process (Ravindranath, Ramadas, & Brahmaji Rao, 1983). This foundational knowledge can guide the synthesis of new isoxazole derivatives with tailored electrochemical properties.
Biological Applications
Isoxazole derivatives have shown potential in various biological applications, including antimicrobial and anticancer activities. For instance, new heterocycles containing the 1,3,4-thiadiazole moiety, synthesized from reactions involving isoxazole precursors, have displayed promising antimicrobial properties (Farghaly, Abdallah, & Muhammad, 2011). Additionally, the synthesis and biological evaluation of novel benzenesulfonamide derivatives, incorporating isoxazole moieties, have been undertaken to explore their antitumor activity, further emphasizing the versatility of isoxazole derivatives in medicinal chemistry (Fahim & Shalaby, 2019).
Agricultural Chemistry
Isoxazole derivatives have also found applications in agricultural chemistry, particularly as herbicides. A study on the synthesis and herbicidal activity of 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides demonstrated significant preemergent and postemergent herbicidal activity against a variety of weeds, showcasing the agricultural potential of these compounds (Hamper, Leschinsky, Massey, Bell, Brannigan, & Prosch, 1995).
Propiedades
IUPAC Name |
3,5-dimethyl-N-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-11(9(2)16-14-8)12(15)13-10-6-4-3-5-7-10/h3-7H,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLUFHRXVWCNOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-phenyl-1,2-oxazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(cyclopentylcarbonyl)-1-methyl-10-oxo-1,4,9-triazaspiro[5.6]dodec-9-yl]acetic acid](/img/structure/B5525553.png)
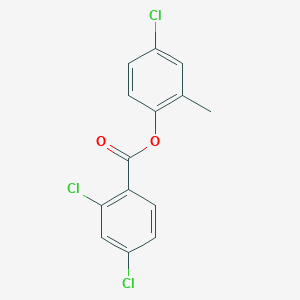
![2,4-difluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5525576.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-phenylacetamide](/img/structure/B5525589.png)
![6-{[4-(3-benzyl-1H-pyrazol-5-yl)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5525594.png)
![2-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5525596.png)
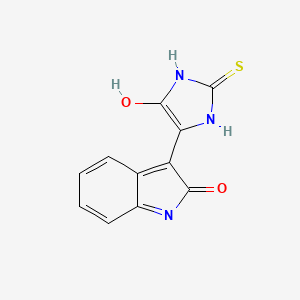
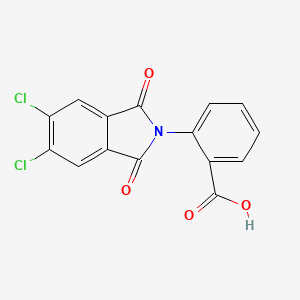
![4-(4-{1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-1H-1,2,3-triazol-1-yl)piperidine hydrochloride](/img/structure/B5525618.png)
![(2S)-1-[5-(2-chlorophenyl)-2-furoyl]-2-(methoxymethyl)pyrrolidine](/img/structure/B5525620.png)
![N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5525623.png)
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-morpholinecarboxamide](/img/structure/B5525641.png)
